DL-Homocysteine-3,3,4,4-D4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

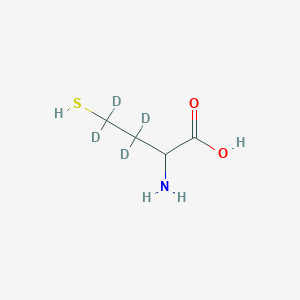

DL-Homocysteine-3,3,4,4-D4 is a deuterated form of DL-Homocysteine, which is a thiol-containing amino acid. This compound is labeled with deuterium, a stable isotope of hydrogen, at the 3 and 4 positions. The molecular formula of this compound is C4D4H5NO2S, and it has a molecular weight of 139.21 g/mol . This compound is primarily used in scientific research, particularly in studies involving metabolism, proteomics, and clinical mass spectrometry .

Méthodes De Préparation

The preparation of DL-Homocysteine-3,3,4,4-D4 involves the following steps:

Synthesis of DL-Homocysteine: The starting material, DL-Homocysteine, is synthesized through a series of chemical reactions involving the conversion of methionine to homocysteine.

Deuterium Labeling: The hydrogen atoms at the 3 and 4 positions of DL-Homocysteine are replaced with deuterium atoms using a deuterium labeling reagent.

Purification: The labeled compound is then purified using appropriate separation techniques to obtain this compound with high purity.

Analyse Des Réactions Chimiques

DL-Homocysteine-3,3,4,4-D4 undergoes various chemical reactions, including:

Oxidation: The thiol group in this compound can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: The disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions, forming various derivatives.

Applications De Recherche Scientifique

Biochemical Research

Metabolism Studies

DL-Homocysteine-3,3,4,4-D4 is instrumental in studying homocysteine metabolism. It allows researchers to trace metabolic pathways and understand the role of homocysteine in cellular processes. For instance, studies have shown increased levels of homocysteine metabolites in conditions such as systemic lupus erythematosus (SLE), indicating altered metabolism in disease states .

Protein Structure Analysis

The compound is also utilized in biophysical studies to investigate protein structures and interactions. Its isotopic labeling helps in mass spectrometry applications to provide insights into protein dynamics and folding mechanisms .

Pharmacological Applications

Drug Development

In drug development, this compound serves as a valuable tool for evaluating the pharmacokinetics and pharmacodynamics of new therapeutic agents. By using this compound as a tracer or internal standard in assays, researchers can assess the efficacy and safety profiles of drugs targeting homocysteine-related pathways .

Neuroprotective Studies

Research has indicated that elevated homocysteine levels are associated with neurodegenerative diseases such as Alzheimer's disease. The application of this compound in animal models has provided insights into the mechanisms by which homocysteine may contribute to cognitive decline and neuronal damage .

Clinical Research

Cardiovascular Risk Assessment

Elevated plasma homocysteine levels are recognized as a significant risk factor for cardiovascular diseases. Clinical studies have utilized this compound to quantify total homocysteine levels in plasma samples accurately. This quantification aids in assessing cardiovascular risk profiles among patients with varying genetic backgrounds .

Cognitive Decline Studies

this compound has been employed in studies examining the relationship between homocysteine levels and cognitive decline. For example, one study highlighted that individuals with elevated homocysteine levels showed an increased risk of developing dementia . The compound's role in these studies helps elucidate the biochemical pathways involved in neurodegeneration.

Table 1: Comparison of Homocysteine Levels in Different Conditions

| Condition | Homocysteine Level (µM) | Reference |

|---|---|---|

| Control | 10-15 | |

| Systemic Lupus Erythematosus | 16-20 | |

| Alzheimer's Disease | >15 | |

| Cardiovascular Disease | >15 |

Case Study: Neurodegenerative Disorders

A study investigating the correlation between elevated homocysteine levels and cognitive decline found that participants with higher levels exhibited significantly poorer performance on cognitive tests compared to controls. The findings suggest that monitoring homocysteine could be vital for early intervention strategies in at-risk populations .

Mécanisme D'action

The mechanism of action of DL-Homocysteine-3,3,4,4-D4 involves its incorporation into metabolic pathways where it mimics the behavior of natural homocysteine. The deuterium labeling allows for the tracking of the compound in various biochemical processes. This compound interacts with enzymes involved in homocysteine metabolism, such as methionine synthase and cystathionine β-synthase, providing insights into the regulation of these pathways .

Comparaison Avec Des Composés Similaires

DL-Homocysteine-3,3,4,4-D4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

DL-Homocysteine: The non-deuterated form of DL-Homocysteine, which lacks the stable isotope labeling.

L-Homocysteine: The L-isomer of homocysteine, which is naturally occurring and biologically active.

DL-Homocystine: The oxidized dimer form of DL-Homocysteine, containing a disulfide bond

This compound’s deuterium labeling provides a unique advantage in research applications, allowing for precise tracking and quantification in metabolic studies.

Activité Biologique

DL-Homocysteine-3,3,4,4-D4 is a deuterated form of homocysteine, an amino acid that plays a critical role in various biological processes. This compound is significant in studies related to metabolism, cardiovascular health, and neurological disorders. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

This compound has a molecular weight of 139.21 g/mol and a chemical purity of 98% . Its structure allows it to participate in various biochemical reactions, including:

- Oxidation : Conversion to sulfoxides or sulfones.

- Reduction : Reduction of the thiolactone ring.

- Substitution : Nucleophilic substitution reactions.

These reactions are influenced by common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Root Growth : In plant systems, it has been observed to inhibit root growth by interfering with cellular processes.

- Enzyme Interaction : It interacts with various enzymes, potentially affecting their activity and altering metabolic pathways.

- Deuterium Effects : The presence of deuterium can modify the compound’s behavior in biological systems, influencing its pharmacokinetics and dynamics.

Cardiovascular Health

Homocysteine levels are closely associated with cardiovascular diseases. Elevated homocysteine concentrations have been linked to increased risk factors for coronary artery disease. A study indicated that plasma homocysteine levels were significantly higher in patients with systemic lupus erythematosus (SLE), correlating with coronary plaque presence . This suggests that this compound may have implications in understanding cardiovascular risks associated with elevated homocysteine levels.

Neurological Disorders

Research has shown that homocysteine metabolism is crucial in neurological health. Elevated levels can lead to neurotoxicity and are implicated in conditions such as Alzheimer's disease and other forms of dementia. Studies have demonstrated that homocysteine can contribute to oxidative stress in neuronal cells .

Case Studies

- Cystathionine Beta-Synthase Deficiency :

- Systemic Lupus Erythematosus (SLE) :

Table 1: Summary of Biological Activities and Effects

Propriétés

IUPAC Name |

2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFHZYDWPBMWHY-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.